REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[Li+].CC([N-]C(C)C)C.[Cl:21][C:22]1[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[C:23]=1[C:24]([O:26][CH3:27])=[O:25].CN(C)[CH:35]=[O:36]>C1COCC1>[Cl:21][C:22]1[C:23]([C:24]([O:26][CH3:27])=[O:25])=[C:28]([F:32])[C:29]([CH:35]=[O:36])=[CH:30][CH:31]=1 |f:2.3|
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Name
|
|
Quantity
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17 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C(=CC=C1)F
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
13.3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at −78° C. for 2.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven-dried round bottom flask successively evacuated
|
Type
|
CUSTOM
|
Details
|
purged with N2 gas
|
Type
|
CUSTOM
|
Details
|
was placed in a −78° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was then placed in a 0° C.
|
Type
|
CUSTOM
|
Details
|
for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
recooling to −78° C
|
Type
|
TEMPERATURE
|
Details
|
warmed to −50° C. over 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes at −50° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was then recooled to −78° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 30 minutes at −78° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
gradually warmed to RT over 1 h (note
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
do not stir very long
|
Type
|
CUSTOM
|
Details
|
after reaching RT
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 10% aqueous acetic acid
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted three times with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |